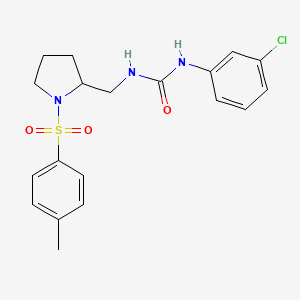

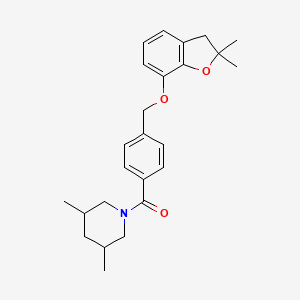

![molecular formula C14H13ClN4O B2943391 2-Chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)aniline CAS No. 1286721-93-4](/img/structure/B2943391.png)

2-Chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is a similar structure to the compound , has been extensively studied . This moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed in the synthesis of this scaffold .Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)aniline are not detailed in the search results, the synthesis of similar imidazo[1,2-a]pyridines involves various chemical reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .Scientific Research Applications

Synthetic Applications and Chemical Properties

Heterocyclic Synthesis : Research by Janardhan et al. (2014) focused on the synthesis of fused thiazolo[3,2-a]pyrimidinones, utilizing N-aryl-2-chloroacetamides as doubly electrophilic building blocks. This method involves the formation of ring-annulated products, including structures related to 2-Chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)aniline, demonstrating its utility in generating complex heterocycles with potential pharmaceutical applications Janardhan et al., 2014.

Catalytic Activity : Saddik et al. (2012) explored the catalytic activities of imidazolo[1,2-a]pyridine derivatives, including compounds structurally related to 2-Chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)aniline, for the oxidation of catechol. This study revealed that these heterocyclic compounds, when used in conjunction with transition metals, can function as effective catalysts for oxidation reactions, showcasing their potential in environmental and synthetic organic chemistry Saddik et al., 2012.

Biological Activities

Antimicrobial Activity : A study by El-Mariah et al. (2006) on pyridazine derivatives, including structures similar to 2-Chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)aniline, explored their synthesis, reactions, and antimicrobial properties. The research demonstrated that these compounds exhibit significant activity against various microorganisms, highlighting their potential as leads for the development of new antimicrobial agents El-Mariah et al., 2006.

Antioxidant Properties : Wu et al. (2014) investigated silver(I) complexes containing bis(benzimidazol-2-ylmethyl)aniline derivatives, related to the compound , for their DNA-binding and antioxidant activities. The study found that these complexes exhibit significant potential as antioxidants, capable of scavenging hydroxyl and superoxide radicals, thus offering insights into their therapeutic applications Wu et al., 2014.

properties

IUPAC Name |

2-chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O/c1-2-20-14-6-5-13-17-12(8-19(13)18-14)9-3-4-10(15)11(16)7-9/h3-8H,2,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYCNPZCAVITJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(6-ethoxyimidazo[1,2-b]pyridazin-2-yl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

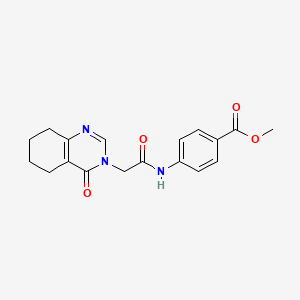

![2-(4-Chlorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2943308.png)

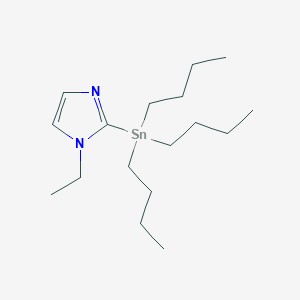

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2943314.png)

![N-(4-bromophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2943317.png)

![2-(4-Methylphenoxy)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2943318.png)

![N-cyclohexyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2943321.png)

![6,7-Dimethyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2943326.png)

![2-((2,4-dichlorophenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole](/img/structure/B2943330.png)